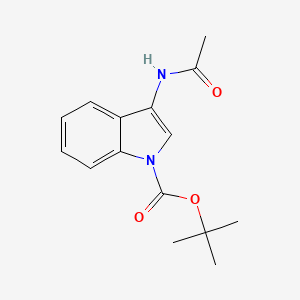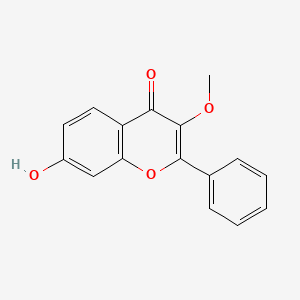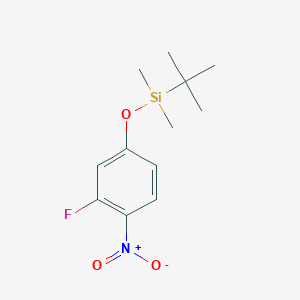
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a fluoro-nitrophenoxy moiety, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 3-fluoro-4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized phenoxy compounds.
Applications De Recherche Scientifique
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane has several applications in scientific research, including:
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function and activity .
Comparaison Avec Des Composés Similaires
tert-Butyl(4-iodobutoxy)dimethylsilane: An iodoorganosilane used in multi-step synthesis reactions.
tert-Butyl(4-fluoro-2-methoxyphenoxy)dimethylsilane: A similar compound with a methoxy group instead of a nitro group.
Uniqueness: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications where such functionalities are desired .
Propriétés
Formule moléculaire |
C12H18FNO3Si |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl-(3-fluoro-4-nitrophenoxy)-dimethylsilane |
InChI |
InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 |
Clé InChI |
XOOSZNMCPXBIJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


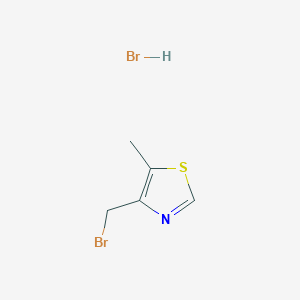
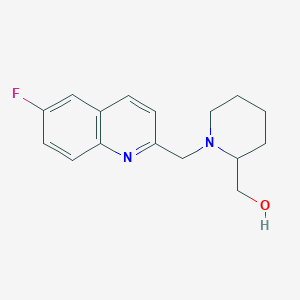
![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)


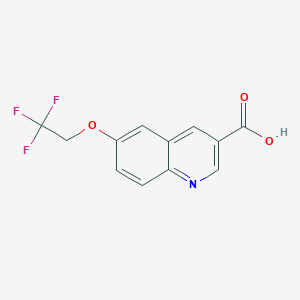
![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)

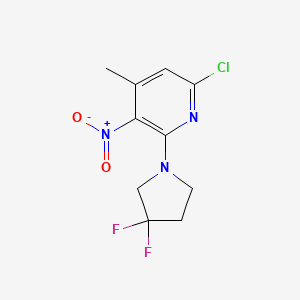
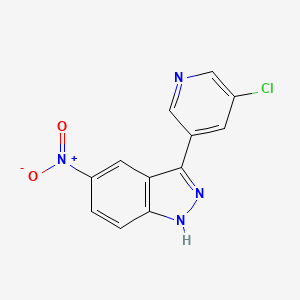

![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
